molecular formula C10H14O4 B1147223 Decarestrictine A CAS No. 127393-90-2

Decarestrictine A

Cat. No. B1147223
M. Wt: 198.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of Decarestrictine D, closely related to Decarestrictine A, involves stereoselective oxygenation of (2Z,4E)-alkadienyl alcohol, synthesized through a nickel-catalyzed coupling reaction. This process highlights the efficiency and protective-group-dependent yield, particularly with tri-MOM protective groups, showcasing the complexity and challenges in synthesizing such molecules (Kobayashi et al., 2005).

Molecular Structure Analysis

The molecular structure of Decarestrictine L, another member of the decarestrictine family, was elucidated through total synthesis utilizing a C2 symmetrical diepoxide chiral synthon, demonstrating the intricate stereocontrolled construction of its tetrahydropyranyl nucleus (Machinaga & Kibayashi, 1993).

Chemical Reactions and Properties

The synthesis routes of Decarestrictines often involve key steps such as ring-closing metathesis (RCM) and Yamaguchi esterification. These methods are crucial for constructing the core structure and highlighting the stereoselectivity and functional group compatibility required for these complex molecules (Gupta & Kumar, 2008).

Physical Properties Analysis

Detailed analysis of physical properties specific to Decarestrictine A is not directly available; however, the physical properties of such compounds can generally be inferred from their molecular structure, such as solubility, melting points, and optical rotation, which are critical for their biological activity and synthesis optimization.

Chemical Properties Analysis

The chemical properties of decarestrictines, including reactivity, stability, and functional group characteristics, play a significant role in their synthesis and potential biological activities. For instance, the protective-group-dependent efficiency in the macrocyclization process illustrates the importance of understanding these properties for successful synthesis (Kobayashi et al., 2005).

Scientific Research Applications

1. Total Synthesis of Decarestrictine I

  • Summary of Application : Decarestrictine I is synthesized via a ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .
  • Methods of Application : The key steps in the synthesis include ring-closing metathesis of epoxy dienoic esters and Yamaguchi esterification .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I .

2. Stereoselective Total Synthesis of Decarestrictine J

  • Summary of Application : Decarestrictine J has been synthesized from inexpensive and commercially available starting materials .
  • Methods of Application : The synthesis utilizes Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine J .

3. Total Synthesis of Decarestrictine I and Botryolide B

  • Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B invoking a common synthetic strategy is reported .
  • Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .

4. Total Synthesis of Decarestrictine I and Botryolide B via RCM Protocol

  • Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B via RCM protocol is reported .
  • Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .

Safety And Hazards

Detailed safety and hazard information for Decarestrictine A can be found in its Safety Data Sheets .

Future Directions

The future directions of Decarestrictine A research could involve further exploration of its inhibitory effect on cholesterol biosynthesis and its potential applications in medicine .

properties

IUPAC Name

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWPVPJYCLLPQL-PHKLUEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decarestrictine A

Citations

For This Compound
18
Citations
VB Riatto, RA Pilli, MM Victor - Tetrahedron, 2008 - Elsevier
… Decarestrictine A and decarestrictine C seemed to be homogeneous on TLC, however, their 1 H NMR spectra revealed that both decarestrictines actually consist of two components: A …
Number of citations: 95 www.sciencedirect.com
F Xie, DD Xia, HJ Duan, Y Sun, ZF Zi… - Chemistry & …, 2023 - Wiley Online Library
… ‘Secondary metabolites by chemical-screening .9. decarestrictines, a new family of inhibitors of cholesterol-biosynthesis from Penicillium .2. structure elucidation of the decarestrictine-a …
Number of citations: 1 onlinelibrary.wiley.com
M Mayer, R Thiericke - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… We found intact acetate building blocks in Cl/C-2, C-3/C-4, C-5/C-6, C-7/C-8 and C-9/C-10 in 1 and 2 as well as in the minor components decarestrictine A, ,A, (3,4). In this feeding …
Number of citations: 17 pubs.rsc.org
AA Sy, DC Swenson, JB Gloer… - Journal of natural …, 2008 - ACS Publications
… (5) However, in the case of 2, the J H4-H5 value (11 Hz) was significantly smaller than that of decarestrictine A 1 or A 2 (15–16 Hz), indicating the presence of a cis C-4–C-5 olefin in the …
Number of citations: 44 pubs.acs.org
A GÖHRT, A Zeeck, K HÜTTER, R Kirsch… - The Journal of …, 1992 - jstage.jst.go.jp
Decarestrictine B (C10H14O5) was purified by repeated silica gel column chromatography to yield 57.4 mg per liter of culture broth of a pure, colorless oil. The IRspectrum1* revealed …
Number of citations: 130 www.jstage.jst.go.jp
M Arai, N Morita, S Aoyagi, C Kibayashi - Tetrahedron Letters, 2000 - Elsevier
… Of these decarestrictines, decarestrictine A and decarestrictine C seemed to be homogeneous on TLC, however, their 1 H NMR spectra revealed that both decarestrictines actually …
Number of citations: 24 www.sciencedirect.com
S GRABLEY, E GRANZER, K HÜTTER… - The Journal of …, 1992 - jstage.jst.go.jp
… The10~7 mol/liter concentration of each decarestrictine resulted in inhibition effects of about 40%(decarestrictine A), 20%(B), 30%(C), and 50%(D), respectively. In this test the IC50 for …
Number of citations: 148 www.jstage.jst.go.jp
NH Shady, A Zayed, R Alaaeldin, M Hisham… - South African Journal of …, 2023 - Elsevier
… Decarestrictine A, 3-ketone is a metabolite of Decarestrictine A (produced from Penicillium simplicissimum). Thioesterase enzyme DcsC oxidizes the allylic C6 position of 2a to the …
Number of citations: 0 www.sciencedirect.com
N Machinaga, C Kibayashi - Tetrahedron letters, 1993 - Elsevier
… nucleus instead of the lactone ring which is usually found in other members of the decarestrictine family such as decarestrictine A to K,l-3 and M.* The intriguing biological activity in this …
Number of citations: 29 www.sciencedirect.com
BK Joshi, JB Gloer, DT Wicklow - Journal of Natural Products, 2002 - ACS Publications
… reversed-phase HPLC (Dynamax column as above; 20 → 100% CH 3 CN in 0.1% HCOOH in 20 min) to afford decarestrictine I (6.7 mg; t R 9.5 min) and decarestrictine A 1 (7.6 mg, t R …
Number of citations: 56 pubs.acs.org

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